2-(Chloromethyl)-4-methylpyridine hydrochloride
Overview
Description
2-(Chloromethyl)-4-methylpyridine hydrochloride, also known as 2-Picolyl chloride hydrochloride, is a chemical compound with the empirical formula C6H6ClN·HCl and a molecular weight of 164.03 . It is often used as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)-4-methylpyridine hydrochloride is derived from the empirical formula C6H6ClN·HCl . The exact structure would need to be confirmed through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
2-(Chloromethyl)-4-methylpyridine hydrochloride is a solid with a melting point of 120-124 °C . It is soluble in water and is hygroscopic, meaning it readily absorbs moisture from the air . It has a molecular weight of 164.03 .Scientific Research Applications
Synthesis and Purification Techniques
- "2-(Chloromethyl)-4-methylpyridine hydrochloride" serves as a critical intermediate in the synthesis of various compounds. For example, it has been used in the preparation of lafutidine, an important pharmaceutical compound. An efficient synthesis method involves chlorination and subsequent condensation, highlighting its utility in organic synthesis processes (Shen Li, 2012).
Role in Solid-Phase Peptide Synthesis
- It has also found application in solid-phase peptide synthesis, where solvents like dichloromethane are typically used. Research has explored greener alternatives for this process, aiming to reduce environmental and health risks associated with traditional solvents (O. Al Musaimi et al., 2018).
Molecular Functionalization
- The compound is pivotal in the functionalization of molecules, such as the synthesis of cognition enhancers. Its transformation through chlorination, hydrolysis, and methanesulfonylation demonstrates its versatility in organic chemistry (J. Pesti et al., 2000).
Advanced Material Development
- Its derivatives have been used in the development of new materials, such as platinum(II) polypyridine complexes, which have potential applications in photoluminescent materials and biological systems. The introduction of methyl substituents on the ligand showcases the influence of "2-(Chloromethyl)-4-methylpyridine hydrochloride" in fine-tuning material properties (J. J. Moore et al., 2002).
Mechanistic Studies in Chemistry
- It has also been involved in mechanistic studies, such as the investigation of dimethylarginine dimethylaminohydrolase inactivation by 4-halopyridines. These studies not only elucidate biological pathways but also contribute to the development of biological probes and therapeutics (Corey M. Johnson et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-(chloromethyl)-4-methylpyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-6-2-3-9-7(4-6)5-8;/h2-4H,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPINNMMCXODOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602011 | |
Record name | 2-(Chloromethyl)-4-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-methylpyridine hydrochloride | |
CAS RN |
71670-71-8 | |
Record name | 2-(Chloromethyl)-4-methylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)-4-methylpyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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